molecular formula C19H18N2O4 B2777871 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705201-44-0

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2777871
CAS No.: 1705201-44-0
M. Wt: 338.363
InChI Key: SJUAAWZVMUFRGG-UHFFFAOYSA-N
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Description

The compound 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a sophisticated chemical building block designed for research and development, built upon the privileged 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. This core structure is recognized for its significant value in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets . Spiro[isobenzofuran-1,4'-piperidine] derivatives have demonstrated marked activity in biological assays relevant to neurological disorders and have been investigated as potential central nervous system agents . The structural motif is a key feature in compounds targeting sigma (σ) receptors, which are proteins of major pharmaceutical interest. Specifically, the σ2 receptor subtype, which can be targeted with high affinity by molecules containing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] group, holds promise for the development of diagnostics and therapeutics against cancer and Alzheimer's disease . Furthermore, this spirocyclic chemotype has been successfully leveraged in the discovery of potent, selective, and orally bioavailable agonists for other neuropharmacological targets, such as the melanocortin subtype-4 receptor (MC4R) . The specific functionalization with a 2-methoxynicotinoyl group at the 1'-position is designed to modulate the compound's properties and interaction with biological targets, offering researchers a versatile tool for probing protein function and signaling pathways. This product is intended for research applications only, providing scientists with a high-quality compound to advance investigations in areas including but not limited to receptor binding studies, mechanism of action research, and early-stage drug discovery.

Properties

IUPAC Name

1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-14(7-4-10-20-16)17(22)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(23)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUAAWZVMUFRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isobenzofuran moiety: This can be achieved through a cyclization reaction involving an ortho-substituted benzaldehyde and a suitable nucleophile.

    Spirocyclization: The isobenzofuran intermediate is then subjected to spirocyclization with a piperidine derivative under controlled conditions.

    Introduction of the 2-methoxynicotinoyl group: This step involves the acylation of the spiro intermediate with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings, often using reagents like alkyl halides or sulfonates.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .

Mechanism of Action

The mechanism of action of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation. .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by its substituents. Key structural analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS No. Key Properties/Applications References
1'-(2-Methoxynicotinoyl)-3H-spiro[...]-3-one 2-Methoxynicotinoyl at 1'-position 338.36 189321-67-3 11β-HSD1 inhibition, metabolic diseases
1'-(1-Phenylcyclopropanecarbonyl)-3H-spiro[...]-3-one 1-Phenylcyclopropanecarbonyl 336.38 N/A Potent 11β-HSD1 inhibition (IC₅₀ = 0.8 nM)
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Unsubstituted piperidine 203.24 189321-67-3 Generic scaffold for drug discovery
6-Chloro-3H-spiro[...]-3-one Chloro at 6-position 237.69 180160-40-1 Pharmaceutical intermediate
3H-Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one Pyrrolidine ring (5-membered) 189.21 56658-23-2 Altered ring size impacts target binding

Key Observations :

  • Substituent Impact on Bioactivity: The 2-methoxynicotinoyl group enhances binding affinity to 11β-HSD1 compared to phenylcyclopropane derivatives, likely due to improved hydrogen-bonding interactions with the enzyme’s catalytic site .
  • Chlorinated Derivatives : The 6-chloro analog (CAS 180160-40-1) exhibits superior stability in chemical reactions, making it a preferred intermediate for process chemistry .

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Structural Representation

The compound features a spiro structure, which is characterized by two rings sharing a single atom. This unique configuration often contributes to the biological activity of compounds.

Pharmacological Properties

Research indicates that 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one exhibits several pharmacological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in reducing oxidative stress in cells.
  • Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes that are involved in oxidative stress pathways.
  • Modulation of Signaling Pathways : The compound might influence signaling pathways related to inflammation and apoptosis.

Study Overview

  • Antioxidant Study :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Methodology : DPPH radical scavenging assay was used.
    • Findings : The compound demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant activity.
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed against E. coli and S. aureus.
    • Results : The compound showed notable inhibition zones, suggesting effective antimicrobial properties.
  • Neuroprotective Study :
    • Objective : To investigate neuroprotective effects in vitro.
    • Methodology : SH-SY5Y neuroblastoma cells were treated with the compound under oxidative stress conditions.
    • Outcomes : Significant cell viability was observed compared to untreated controls, indicating protective effects against oxidative damage.

Data Table

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
Antioxidant ActivitySignificant (DPPH assay)
Antimicrobial ActivityEffective against E. coli and S. aureus
Neuroprotective EffectsProtects SH-SY5Y cells from oxidative stress

Q & A

Q. Optimization Strategies :

  • Use low-temperature lithiation (−78°C) to suppress side reactions .
  • Employ microwave-assisted synthesis to accelerate cyclization and improve yield .
  • Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry .

How can spectroscopic techniques resolve structural ambiguities in spiro compounds like this?

Basic Research Question
Structural elucidation relies on:

  • NMR :
    • ¹H-NMR distinguishes spiro junction protons (δ 3.5–4.5 ppm) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C-NMR confirms carbonyl (δ ~170 ppm) and spiro carbon connectivity .
  • X-ray crystallography for absolute configuration determination, especially for chiral spiro centers .
  • HRMS to verify molecular formula (C₂₀H₁₉N₂O₄) and isotopic patterns .

Q. Experimental Validation :

  • Molecular docking (PDB: 4K1L for 11β-HSD1) to predict binding poses .
  • Kinetic assays (e.g., fluorescence polarization) to assess competitive vs. non-competitive inhibition .

How can researchers address contradictions in pharmacological data across different assay systems?

Advanced Research Question
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:

  • Membrane permeability differences (e.g., cell-free vs. cell-based assays).
  • Metabolic instability of the methoxynicotinoyl group in hepatocyte models .

Q. Mitigation Strategies :

  • Use isotope-labeled analogs (e.g., ¹⁴C-methoxy) to track metabolic degradation .
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

What computational methods are effective for predicting this compound’s ADMET properties?

Advanced Research Question
In silico ADMET Profiling :

  • Lipophilicity (LogP) : Predicted ~2.5 (Schrödinger QikProp), suggesting moderate blood-brain barrier penetration .
  • Metabolic Sites : CYP3A4-mediated demethylation of the methoxy group (MetaSite analysis) .
  • Toxicity : Low hERG liability (IC₅₀ > 10 μM) in related spiro-piperidines .

Validation : Cross-check with microsomal stability assays and patch-clamp electrophysiology for hERG inhibition .

How does structural modification of the spiro core impact biological activity?

Advanced Research Question
Comparative Analysis :

ModificationImpact on ActivitySource
Methoxy → Ethoxy Reduced 11β-HSD1 inhibition (IC₅₀ ↑2×)
Spiro-piperidine → Pyrrolidine Enhanced σ₂ receptor selectivity
Nicotinoyl → Benzoyl Loss of NAD+-mimetic activity

Design Principle : Retain the spiro junction for conformational rigidity and the methoxynicotinoyl for cofactor mimicry .

What are best practices for handling and storing this compound in research settings?

Basic Research Question

  • Storage : −20°C under argon, dissolved in anhydrous DMSO (≤10 mM) to prevent hydrolysis .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., lithiation steps) .
  • Safety : Follow GHS guidelines (H302, H315, H319) for skin/eye protection and respiratory precautions .

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